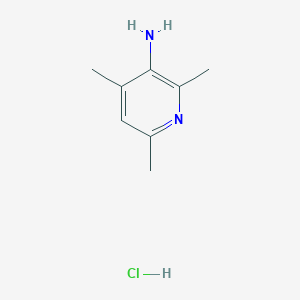

2,4,6-Trimethylpyridin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trimethylpyridin-3-amine hydrochloride is a heterocyclic organic compound with the molecular formula C8H13ClN2. It is a derivative of pyridine, characterized by the presence of three methyl groups at the 2, 4, and 6 positions, and an amine group at the 3 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyridin-3-amine hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,6-trimethylpyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and high-pressure systems can enhance the yield and efficiency of the production. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of imines or amides.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2,4,6-trimethylpyridin-3-amine hydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is utilized in the development of ligands for coordination chemistry. For instance, it can condense with glyoxal to produce diimine ligands which are precursors to N-heterocyclic carbenes used in catalysts .

Biology

This compound has been investigated for its biological activities. Research indicates that derivatives of 2,4,6-trimethylpyridin-3-amine exhibit potent anti-inflammatory properties. A study demonstrated that specific derivatives significantly reduced inflammation in rat models of colitis by modulating cytokine levels and inhibiting cell adhesion molecules .

Table 1: Biological Activity of Derivatives

| Compound | IC50 (μM) | Effect on Cytokines |

|---|---|---|

| 6a | 0.29 | ↓ TNF-α, IL-1β; ↑ IL-10 |

| 6f | 0.38 | ↓ ICAM-1; ↓ MPO activity |

Medicine

The therapeutic potential of this compound has been explored in various medical applications. Studies have shown its derivatives to possess antimicrobial and anticancer activities. For example, one derivative was found to inhibit serotonin-induced angiogenesis and tumor growth through the PI3K/NOX pathway .

Case Study: Anti-cancer Activity

A derivative of this compound was tested against cancer cell lines, showing significant cytotoxic effects compared to standard treatments. The mechanism involved the modulation of key signaling pathways related to cell proliferation and survival.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its structural properties that allow for color stability and vibrancy. Its ability to act as a precursor in synthesizing specialty chemicals further enhances its industrial relevance .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trimethylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.

3,5,5-Trimethyl-2-pyrrolidinone: Contains a different heterocyclic structure, leading to different chemical properties.

2,4,6-Trimethylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different reactivity and applications.

Uniqueness

2,4,6-Trimethylpyridin-3-amine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

2,4,6-Trimethylpyridin-3-amine hydrochloride (TMPA-HCl) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMPA-HCl, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMPA-HCl is a derivative of pyridine, characterized by three methyl groups at positions 2, 4, and 6, and an amine group at position 3. Its molecular formula is C₈H₁₂N₂·HCl, with a molecular weight of approximately 174.65 g/mol. The presence of the amine group allows for hydrogen bonding interactions with various biomolecules, which can influence their activity.

The biological activity of TMPA-HCl is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.

- Enzyme Interaction : TMPA-HCl may modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

- Receptor Binding : The compound could interact with receptors in the body, influencing signaling pathways associated with inflammation and cancer.

Antimicrobial Activity

Research has indicated that TMPA-HCl exhibits antimicrobial properties. It has been explored as a potential agent against various pathogens due to its ability to disrupt bacterial cell membranes and inhibit growth.

Anti-inflammatory Effects

TMPA-HCl has shown promise in reducing inflammation. In a study involving TNF-α-induced cell adhesion assays, compounds related to TMPA demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while enhancing levels of IL-10, an anti-inflammatory cytokine . This suggests that TMPA-HCl may have therapeutic potential in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies using hepatocellular carcinoma (HCC) cell lines revealed that derivatives of TMPA exhibited selective inhibitory activity against FGFR4 kinase, which is implicated in tumor growth . Notably, one derivative showed an IC₅₀ value significantly lower than that of established anticancer drugs, indicating its potential as a more effective treatment option.

Case Studies

- Inflammatory Bowel Disease (IBD) : A series of compounds derived from TMPA were tested for their efficacy in treating IBD in rat models. Results showed that these compounds significantly ameliorated colon inflammation and improved recovery metrics compared to standard treatments like sulfasalazine .

- Hepatocellular Carcinoma : In studies utilizing chick chorioallantoic membrane (CAM) models, TMPA derivatives demonstrated substantial anti-tumor activity against HCC xenografts. The compounds not only inhibited tumor growth but also affected angiogenesis pathways .

Research Findings Summary

| Biological Activity | Mechanism | IC₅₀ Value | Model Used |

|---|---|---|---|

| Antimicrobial | Disruption of cell membranes | N/A | Various pathogens |

| Anti-inflammatory | Inhibition of cytokines | IC₅₀ = 0.29 μM (related compound) | TNF-α-induced assays |

| Anticancer | FGFR4 inhibition | IC₅₀ = 4.5 µM (derivative) | HCC cell lines & CAM model |

Propiedades

IUPAC Name |

2,4,6-trimethylpyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-4-6(2)10-7(3)8(5)9;/h4H,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBIFHHMFAGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.